

An In-depth Technical Guide to 3-Pentenenitrile (CAS: 4635-87-4)

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Compound of Interest

Compound Name: 3-Pentenenitrile

Cat. No.: B094367

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Introduction

3-Pentenenitrile, with the CAS registry number 4635-87-4, is an unsaturated aliphatic nitrile of significant interest in both industrial and research settings.[1] Structurally, it is a five-carbon chain containing a carbon-carbon double bond and a terminal nitrile functional group.[2] This unique combination of reactive sites makes it a valuable intermediate in organic synthesis, most notably as a precursor in the production of adiponitrile, a key component in the manufacturing of nylon-6,6.[3] Beyond its industrial importance, **3-pentenenitrile** has also found applications in neuroscience research, particularly in studies related to nerve function and toxicity.[4] This technical guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis and purification protocols, and key applications of **3-pentenenitrile**.

Chemical and Physical Properties

3-Pentenenitrile is a clear, colorless to amber liquid with a distinct odor.[2][5] It is less dense than water and exhibits limited solubility in aqueous solutions.[1][5] The majority of commercial preparations of **3-pentenenitrile** exist predominantly as the (E)- or trans-isomer.[1]

Table 1: Physicochemical Properties of **3-Pentenenitrile**

Property	Value	Reference(s)
CAS Number	4635-87-4	[1]
Molecular Formula	C ₅ H ₇ N	[1]
Molecular Weight	81.12 g/mol	[2]
Appearance	Clear colorless to amber liquid	[4][5][6]
Boiling Point	144-147 °C	[1][4]
Density	0.837 g/mL at 25 °C	[4]
Flash Point	40 °C (104 °F)	[1][4][5]
Vapor Pressure	24.9 mmHg at 50 °C	[4]
Refractive Index	n ₂₀ /D 1.422	[4]

Spectroscopic Data

The structural features of **3-pentenitrile** give rise to characteristic signals in various spectroscopic analyses.

Mass Spectrometry

Electron ionization mass spectrometry of **3-pentenitrile** yields a molecular ion peak at m/z 81, corresponding to its molecular weight.[4] The fragmentation pattern is characterized by several key ions, with the base peak typically observed at m/z 41.[4]

Table 2: Mass Spectrometry Data for **3-Pentenitrile**

m/z	Interpretation	Reference(s)
81	Molecular Ion $[M]^+$	[4]
41	$[C_3H_5]^+$ (Base Peak)	[4]
53	$[C_4H_5]^+$	[4]
39	$[C_3H_3]^+$	[4]
52	$[C_4H_4]^+$	[4]
51	$[C_4H_3]^+$	[4]
28	$[C_2H_4]^+$ or $[N_2]^+$	[4]

Infrared (IR) Spectroscopy

The IR spectrum of **3-pentenitrile** is distinguished by strong absorption bands corresponding to the nitrile and alkene functional groups.[1]

Table 3: Key Infrared Absorption Bands for **3-Pentenitrile**

Functional Group	Wavenumber (cm ⁻¹)	Description	Reference(s)
Nitrile (C≡N)	~2247	Strong, sharp absorption	[1]
Alkene (C=C)	~1670	Medium absorption	[1]
=C-H stretch	~3030	Medium absorption	[1]
C-H stretch (sp ³)	~2850-2960	Strong absorption	[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While detailed, assigned spectra are best obtained from dedicated databases, typical chemical shift regions for the protons and carbons in **3-pentenitrile** can be predicted based on its structure.

Table 4: Predicted ^1H and ^{13}C NMR Chemical Shift Ranges for **3-Pentenitrile**

Atom	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)
$-\text{CH}_3$	1.6-1.8	15-20
$=\text{CH}-\text{CH}_3$	5.3-5.7	120-130
$=\text{CH}-\text{CH}_2-$	5.3-5.7	120-135
$-\text{CH}_2-\text{CN}$	3.1-3.3	20-25
$-\text{C}\equiv\text{N}$	-	117-120

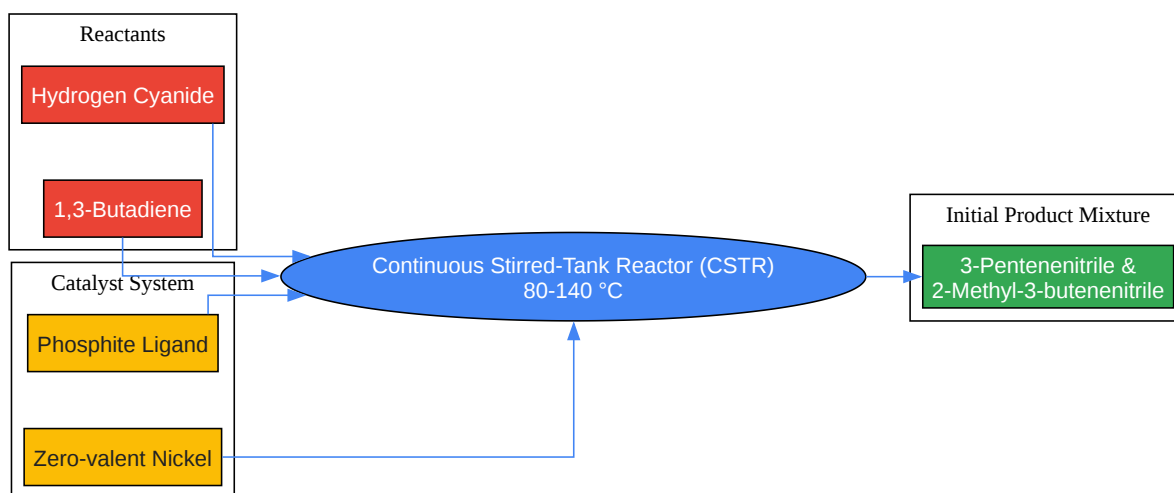
Synthesis and Purification

Industrial Synthesis: Hydrocyanation of Butadiene

The primary industrial route to **3-pentenitrile** is the nickel-catalyzed hydrocyanation of 1,3-butadiene.^{[7][8]} This process is a cornerstone of the production of adiponitrile.^[7] The reaction typically involves a zero-valent nickel catalyst complexed with phosphite ligands.^[9]

Experimental Protocol Overview: Industrial Hydrocyanation of Butadiene

- **Catalyst Preparation:** A catalyst precursor composition is prepared, typically comprising a zero-valent nickel source and a bidentate phosphite ligand.^[9]
- **Reaction:** A continuous stirred-tank reactor (CSTR) is fed with hydrogen cyanide (HCN), 1,3-butadiene (BD), and the catalyst solution.^[9]
- **Reaction Conditions:** The reaction is maintained at a temperature between 80 °C and 140 °C.^[10] The residence time in the reactor is controlled to achieve a high conversion of HCN (typically >95%).^[9]
- **Product Mixture:** The reaction yields a mixture of pentenenitriles, primarily **3-pentenitrile** and its isomer, 2-methyl-3-butenitrile.^[7]



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Figure 1: Industrial Synthesis of **3-Pentenitrile** via Hydrocyanation.

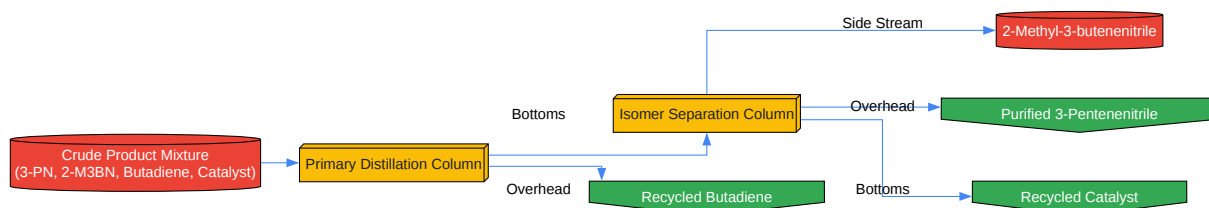
Purification: Multi-stage Distillation

The crude product from the hydrocyanation reaction is a mixture of isomers and unreacted starting materials. Purification to obtain high-purity **3-pentenitrile** is achieved through a multi-stage distillation process.^[1]

Experimental Protocol Overview: Purification by Distillation

- **Primary Distillation:** The initial product mixture is fed into a distillation column to remove unreacted 1,3-butadiene as the overhead product, which can be recycled.^[1]
- **Isomer Separation:** Subsequent distillation stages are designed to separate **3-pentenitrile** from its isomers, such as 2-methyl-3-butenitrile.^[1]

- Catalyst Recovery: The high-boiling catalyst system is recovered from the bottom of the distillation column for reuse.[1]



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Figure 2: Purification Workflow for **3-Pentenitrile**.

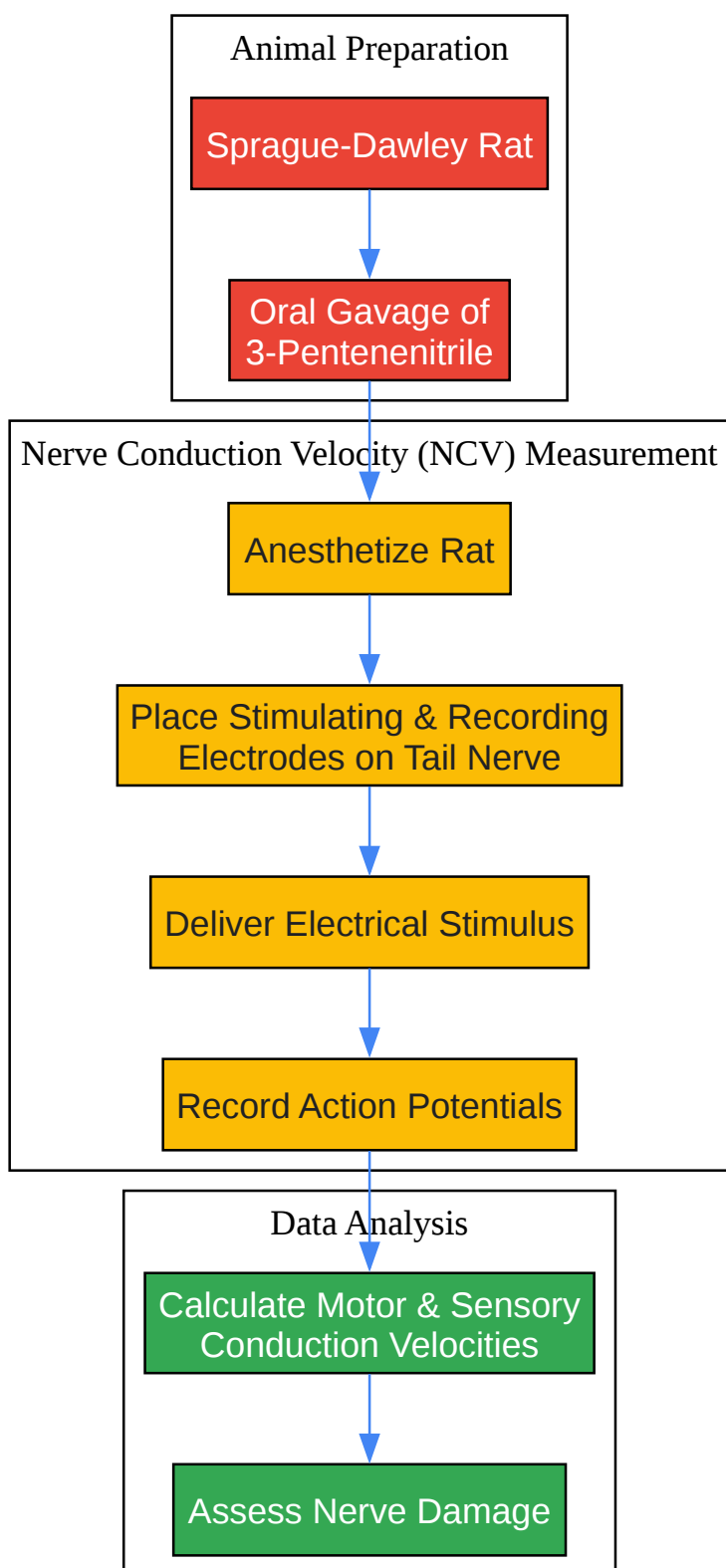
Applications in Neuroscience Research

3-Pentenitrile has been utilized as a neurotoxic agent in animal models to study peripheral neuropathies.[4] By inducing nerve damage, researchers can investigate the mechanisms of neurotoxicity and evaluate potential therapeutic interventions. A key methodology in these studies is the measurement of nerve conduction velocity (NCV).

Experimental Protocol Overview: Induction of Neuropathy and NCV Measurement in Rats

- Animal Model: Male Sprague-Dawley rats are often used for these studies.
- Administration: **3-Pentenitrile** is administered to the rats, typically orally via gastric intubation.
- Dosage and Duration: The dosage and duration of treatment are varied to induce different degrees of neuropathy.
- NCV Measurement:

- The rats are anesthetized.
- Stimulating and recording electrodes are placed on the tail nerve.
- Electrical pulses are delivered to stimulate the nerve, and the resulting action potentials are recorded.
- The latency and distance between the stimulating and recording electrodes are used to calculate the motor and sensory conduction velocities.
- Data Analysis: Changes in NCV and the amplitude of the action potentials are analyzed to assess the extent of nerve damage.



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Figure 3: Experimental Workflow for Neuroscience Research.

Safety and Handling

3-Pentenitrile is a toxic and flammable compound that must be handled with appropriate safety precautions.[1][5] It can be harmful if inhaled, ingested, or absorbed through the skin.[4] Prolonged exposure may lead to delayed cyanide poisoning due to the metabolic release of cyanide.[4]

Recommended Safety Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Keep away from heat, sparks, and open flames.
- Store in a tightly sealed container in a cool, dry place.
- In case of exposure, seek immediate medical attention.

Conclusion

3-Pentenitrile is a versatile chemical with significant industrial applications and utility as a tool in neuroscience research. Its synthesis, purification, and handling require careful consideration of its chemical properties and potential hazards. This technical guide provides a foundational understanding of **3-pentenitrile** for researchers, scientists, and drug development professionals, summarizing key data and experimental methodologies to support further investigation and application of this compound.

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